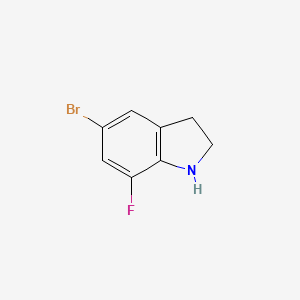

5-bromo-7-fluoro-2,3-dihydro-1H-indole

Vue d'ensemble

Description

5-bromo-7-fluoro-2,3-dihydro-1H-indole, also known as 5-bromo-7-fluoro-1H-indole-2,3-dione, is a chemical compound with the CAS Number: 874830-75-8 . It has a molecular weight of 244.02 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives are generally synthesized using various methods . For instance, the Fischer indole synthesis method involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone, which is then rearranged to the corresponding indole .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Fluoroindole Synthesis

5-Bromo-7-fluoro-2,3-dihydro-1H-indole is part of the fluoroindole family, which has been synthesized for various applications. Schlosser et al. (2006) developed a method to synthesize twelve fluoroindolecarboxylic acids, providing a basis for further research and application in various fields, including pharmaceuticals and materials science (Schlosser, Ginanneschi, & Leroux, 2006).

Biomolecular Fluorescence Studies

Kyrychenko et al. (2010) studied the fluorescence of environment-sensitive dyes, including fluoroindoles like this compound, in lipid membranes. This research is crucial for understanding biomolecule solvation dynamics and local structures (Kyrychenko et al., 2010).

Dielectric Properties

Hosamani et al. (2008) explored the dielectric behavior of substituted indoles, including compounds similar to this compound, which has implications in materials science, particularly in the development of electronic and optical materials (Hosamani, Ayachit, & Deshpande, 2008).

Pharmaceutical Intermediates

In pharmaceutical research, Li et al. (2011) optimized the Ullmann reaction for synthesizing key intermediates of drugs such as sertindole, using similar fluoroindole compounds. This research contributes to the efficient production of pharmaceuticals (Li, Ma, & Yu, 2011).

Antitumor Activities

Fan Houxing (2009) synthesized derivatives of 5-fluoro-1,2-dihydro-3H-indol-2ones, closely related to this compound, and evaluated their antitumor activities. This research provides insights into new potential cancer treatments (Fan Houxing, 2009).

Crystallography and Molecular Dynamics

Barakat et al. (2017) conducted a study involving crystallography and molecular dynamics of compounds including 5-bromo-1H-indole derivatives. This research is significant for understanding molecular interactions and stability (Barakat et al., 2017).

Fluorogen-Activating Protein Probes

Zhang et al. (2017) developed novel fluorogenic dyes based on 3-indole-Malachite Green, which includes compounds similar to this compound. These probes are significant for bioimaging and molecular biology research (Zhang, Wang, Sun, Zuo, & Hu, 2017).

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Propriétés

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEHMLBMHVDGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954258-03-8 | |

| Record name | 5-bromo-7-fluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2653977.png)

![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)

![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)